tert-Butylamine, N-ethyl-N-nitroso-

Overview

Description

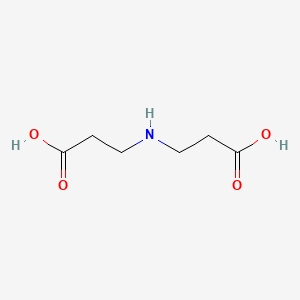

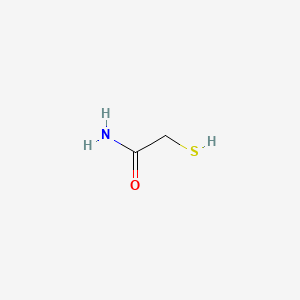

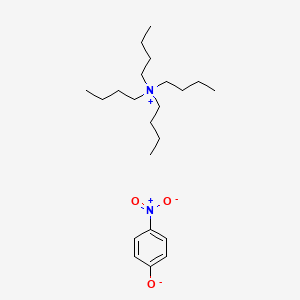

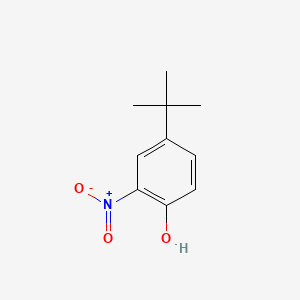

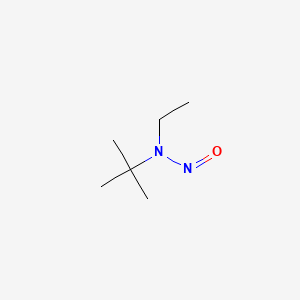

“tert-Butylamine, N-ethyl-N-nitroso-” is a compound with the molecular formula C6H14N2O . It is an aliphatic primary amine .

Synthesis Analysis

The synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . This methodology features a broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .Molecular Structure Analysis

The IUPAC name for this compound is N-tert-butyl-N-ethylnitrous amide . The InChI string is InChI=1S/C6H14N2O/c1-5-8(7-9)6(2,3)4/h5H2,1-4H3 and the canonical SMILES string is CCN(C©©C)N=O .Chemical Reactions Analysis

N-Nitrosamines are a class of compounds notorious for their potent carcinogenicity . They are known to undergo enzymatic α-hydroxylation with cytochrome P450 and subsequently form the dealkylated primary nitrosamine . The unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent .Physical And Chemical Properties Analysis

The molecular weight of “tert-Butylamine, N-ethyl-N-nitroso-” is 130.19 g/mol . The computed XLogP3-AA value is 1.5 .Scientific Research Applications

Electrocatalytic Oxidation of Alcohol

N-tert-Butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)]nitroxide, a derivative of tert-Butylamine, demonstrates reversible redox behavior and exhibits electrocatalysis for the oxidation of alcohol. This compound effectively converts 4-methylbenzyl alcohol to 4-methylbenzaldehyde, showing potential as an efficient catalyst in electrochemical processes (Kashiwagi et al., 2002).

Atmospheric Degradation

tert-Butylamine undergoes atmospheric degradation primarily through reaction with OH radicals. The process generates tert-butylnitramine and acetone as main products, indicating its role in atmospheric chemistry and potential environmental impacts (Tan et al., 2018).

Non-Carcinogenicity of Certain N-Nitroso Compounds

Research on N-Nitroso compounds (NOC) highlights that tert-alkylating N-nitrosamines, likely including derivatives of tert-Butylamine, N-ethyl-N-nitroso-, are non-carcinogenic. This is attributed to their inability to generate reactive ultimate carcinogens and their inability to cause mutagenic base mispairing during DNA replication (Salam & Lyngdoh, 2020).

Chemical Synthesis

tert-Butylamine, N-ethyl-N-nitroso- is used as a precursor or intermediate in various synthetic processes, including the synthesis of N-tert-butanesulfinylamines, indicating its importance in organic synthesis and potentially in the pharmaceutical industry (Spitz et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Biochemical Analysis

Biochemical Properties

tert-Butylamine, N-ethyl-N-nitroso-: plays a significant role in biochemical reactions, particularly in the synthesis of N-nitroso compounds. It interacts with various enzymes and proteins, including those involved in the nitrosation process. The compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the transfer of a nitroso group to the target molecule, leading to the formation of N-nitroso derivatives.

Cellular Effects

The effects of tert-Butylamine, N-ethyl-N-nitroso- on various types of cells and cellular processes are profound. It has been identified as a probable carcinogenic agent, influencing cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress, leading to DNA damage and subsequent mutations. It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, tert-Butylamine, N-ethyl-N-nitroso- exerts its effects through several mechanisms. It binds to biomolecules, including DNA and proteins, leading to the formation of adducts that can interfere with normal cellular functions . The compound can inhibit or activate enzymes, depending on the context of the interaction. For example, it can inhibit enzymes involved in DNA repair, leading to an accumulation of DNA damage. Additionally, it can cause changes in gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butylamine, N-ethyl-N-nitroso- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to chronic cellular dysfunction, including sustained oxidative stress and persistent DNA damage.

Dosage Effects in Animal Models

The effects of tert-Butylamine, N-ethyl-N-nitroso- vary with different dosages in animal models. At low doses, the compound may cause mild cellular stress and transient changes in gene expression. At higher doses, it can lead to significant toxic effects, including liver and kidney damage, as well as increased risk of cancer . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

tert-Butylamine, N-ethyl-N-nitroso-: is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes nitrosation and other chemical modifications . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites that can have different biological activities. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, tert-Butylamine, N-ethyl-N-nitroso- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its toxic effects.

Subcellular Localization

The subcellular localization of tert-Butylamine, N-ethyl-N-nitroso- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect cellular respiration and energy production.

properties

IUPAC Name |

N-tert-butyl-N-ethylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5-8(7-9)6(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMBWNDIEFEPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187591 | |

| Record name | tert-Butylamine, N-ethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3398-69-4 | |

| Record name | N-Ethyl-2-methyl-N-nitroso-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-tert-butylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylamine, N-ethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butyl-N-ethylnitrosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-TERT-BUTYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK5OQV24RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.